molecular formula C19H20N2O3 B2424143 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 1260943-79-0

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No.: B2424143
CAS No.: 1260943-79-0
M. Wt: 324.38
InChI Key: VHADBEWGJIYXFK-UHFFFAOYSA-N
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Description

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, amide, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,4-dimethylphenylamine, which is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently subjected to a cyanoethylation reaction to introduce the cyano group, followed by an amide formation step to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxyphenyl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-cyano-N-(3,4-dimethylphenyl)-3-(3,4-dihydroxyphenyl)propanamide: Contains an additional hydroxyl group, potentially increasing its polarity and hydrogen bonding capacity.

Uniqueness

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-4-6-16(8-13(12)2)21-19(23)15(11-20)9-14-5-7-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHADBEWGJIYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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